7-phenyl-2,3-dihydro-1H-indol-2-one
Overview
Description
7-Phenyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, with a phenyl group attached at the 7th position. It is known for its potential biological activities and applications in scientific research .
Mechanism of Action
Target of Action
The primary target of 7-phenyl-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1). This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention .
Mode of Action
this compound interacts with RIPK1, inhibiting its activity. This interaction results in the prevention of necroptosis, a form of programmed cell death . The compound’s ability to inhibit RIPK1 and prevent necroptosis suggests a potential therapeutic role in diseases where necroptosis is implicated .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of cell death that is regulated by RIPK1. By inhibiting RIPK1, this compound can protect cells from necroptosis . This has downstream effects on cellular health and survival, particularly in the context of diseases where necroptosis is a contributing factor .
Result of Action
The primary result of this compound’s action is the protection of cells from necroptosis . This compound can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where necroptosis is a factor.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 7-Phenyl-2,3-dihydro-1H-indol-2-one, could influence various cellular processes.
Molecular Mechanism
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound interacts with multiple biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
7-Phenyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness: 7-Phenyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and potential biological activities. Its phenyl group at the 7th position distinguishes it from other indole derivatives, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-phenyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-13-9-11-7-4-8-12(14(11)15-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNTXCXASWDHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535732 | |
Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31676-48-9 | |
Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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